N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine
Description
N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine is a compound that features a bicyclo[3.1.0]hexane scaffold, which is a conformationally constrained bioisostere of cyclohexane. This unique structure provides the compound with distinct chemical and biological properties, making it a valuable molecule in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-17(15,16)11-2-3-12(13-7-11)14-10-5-8-4-9(8)6-10/h2-3,7-10H,4-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCWKLSDRXQBBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NC2CC3CC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine typically involves a (3 + 2) annulation process. This method uses cyclopropenes and aminocyclopropanes as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the efficient synthesis of both reaction partners and the use of scalable photoredox catalysis suggest that the process can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of complex molecules and bioactive compounds.
Biology: It is used in the study of biological pathways and molecular interactions due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes, leveraging its stability and reactivity
Mechanism of Action
The mechanism of action of N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s conformationally constrained structure allows for tighter binding to target proteins, resulting in enhanced selectivity and reduced off-target effects . This property makes it a promising candidate for the development of drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane Derivatives: These compounds share a similar core structure but lack the conformational constraints of the bicyclo[3.1.0]hexane scaffold.
Bicyclo[3.1.0]hexane Derivatives: Other derivatives of bicyclo[3.1.0]hexane, such as those with different substituents, can be compared to highlight the unique properties of N-(3-bicyclo[3.1.0]hexanyl)-5-methylsulfonylpyridin-2-amine
Uniqueness
The uniqueness of this compound lies in its conformationally constrained structure, which provides enhanced binding affinity, selectivity, and stability compared to other similar compounds. This makes it a valuable molecule for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
